molecular formula C16H15Cl2NO2 B2761945 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide CAS No. 1396847-84-9

3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide

Cat. No.: B2761945
CAS No.: 1396847-84-9
M. Wt: 324.2
InChI Key: JWTAWKJYQMJYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide is a synthetic benzamide derivative characterized by a 3,4-dichlorinated benzoyl group and a 3-hydroxy-3-phenylpropyl substituent on the amide nitrogen. This compound’s structural features—particularly the hydroxyl and phenyl groups on the propyl chain—impart unique physicochemical and pharmacological properties.

Properties

IUPAC Name

3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO2/c17-13-7-6-12(10-14(13)18)16(21)19-9-8-15(20)11-4-2-1-3-5-11/h1-7,10,15,20H,8-9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWTAWKJYQMJYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 3-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 3,4-dichloro-N-(3-oxo-3-phenylpropyl)benzamide.

    Reduction: Formation of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that benzamide derivatives, including 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide, exhibit significant antimicrobial properties. These compounds are effective against a range of bacteria and fungi, making them suitable candidates for developing new antimicrobial agents. A study highlighted that certain benzamide analogs significantly inhibit the expression of cyclooxygenase-2 and tumor necrosis factor, showcasing their anti-inflammatory effects .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. Benzamide derivatives have shown potential in reducing inflammation by inhibiting key inflammatory mediators. For instance, modifications in the benzamide structure have been linked to enhanced anti-inflammatory activity .

Antiviral Properties

Certain studies have reported that benzamide derivatives can reduce intracellular viral DNA levels, indicating antiviral potential. This property is particularly relevant in the context of viral infections where traditional treatments may be inadequate .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide is crucial for optimizing its efficacy. Research has shown that modifications to the benzamide structure can significantly influence its biological activity. For example, altering substituents on the aromatic ring or the amide nitrogen can enhance or diminish pharmacological effects .

Case Study: Anticancer Activity

In a recent study, various benzamide derivatives were synthesized and evaluated for anticancer activity. The results showed that specific modifications led to increased cytotoxicity against cancer cell lines, suggesting that 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide could be a lead compound for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and amide functional group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dichloro-N-(1-(Dimethylamino)cyclohexylmethyl)benzamide (AH-7921)

  • Structural Differences: AH-7921 features a dimethylamino-substituted cyclohexylmethyl group, whereas the target compound has a 3-hydroxy-3-phenylpropyl chain. The cyclohexyl group in AH-7921 enhances lipophilicity, facilitating blood-brain barrier penetration, while the hydroxyl group in the target compound may reduce lipophilicity but improve solubility .
  • Pharmacological Activity: AH-7921 is a potent μ-opioid receptor agonist with moderate affinity (Ki ≈ 30–100 nM), contributing to its euphoric and analgesic effects .

3,4-Dichloro-N-[2-(Dimethylamino)cyclohexyl]-N-methylbenzamide (U-47700)

  • Structural Differences: U-47700 includes an N-methyl group and a dimethylamino-substituted cyclohexyl ring, differing from the hydroxy-phenylpropyl substituent in the target compound. The N-methyl group in U-47700 enhances metabolic stability but increases lipophilicity .
  • Pharmacological Activity :
    • U-47700 exhibits higher μ-opioid receptor affinity (Ki ≈ 11 nM) than AH-7921, leading to greater potency and toxicity .
    • The hydroxyl group in the target compound may reduce potency by introducing polar interactions that hinder receptor binding.
  • Regulatory Status :
    • U-47700 is classified as a controlled substance in several regions .

3,4-Dichloro-N-(3-chlorophenyl)benzamide

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Similarities :
    • Both compounds feature a hydroxyl-containing alkyl chain on the amide nitrogen.
    • The hydroxy-dimethylethyl group in this analog forms an N,O-bidentate directing group, useful in metal-catalyzed reactions .
  • Functional Implications :
    • The hydroxyl group in the target compound may similarly enable coordination with metal ions, though its pharmacological relevance remains unexplored in the evidence .

Biological Activity

3,4-Dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichloro-substituted benzamide structure with a hydroxy-phenylpropyl side chain. This structural motif is significant for its interaction with various biological targets, particularly enzymes and receptors.

The mechanism of action for 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide involves:

  • Enzyme Interaction : The compound is investigated for its ability to act as a biochemical probe to study enzyme interactions. The hydroxy group and amide functional group are crucial for binding to specific molecular targets, potentially modulating their activity.
  • Pharmacological Targets : It has been noted that benzamide derivatives can interact with various biological targets, including cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease (AD) .

1. Cholinesterase Inhibition

Research indicates that compounds similar to 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the hydrolysis of acetylcholine. Inhibition of these enzymes can enhance cholinergic neurotransmission, making such compounds potential candidates for treating AD .

2. Anti-Cancer Properties

Studies have shown that related benzamide derivatives exhibit anti-cancer activities through mechanisms such as histone deacetylase (HDAC) inhibition. For example, certain derivatives have demonstrated significant antiproliferative effects against various cancer cell lines by inducing cell cycle arrest and apoptosis . The structural features of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide may similarly contribute to anti-cancer efficacy.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReference
Cholinesterase InhibitionVarious benzamide derivativesInhibition of AChE and BChE
Anti-CancerN-hydroxybenzamide derivativesHDAC inhibition leading to apoptosis
Enzyme Interaction3,4-dichloro-N-(3-hydroxy...)Binding to enzymes and modulation of their activity

Pharmacokinetics

The pharmacokinetic profile of 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide remains underexplored. However, factors such as solubility, permeability, and stability are critical for its bioavailability and therapeutic efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3,4-dichloro-N-(3-hydroxy-3-phenylpropyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via coupling 3,4-dichlorobenzoic acid with 3-hydroxy-3-phenylpropylamine using carbodiimide-based coupling agents (e.g., DCC) and catalysts like DMAP in dichloromethane. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for amine:acid), solvent polarity, and temperature (25–40°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms the aromatic proton environment and amide bond formation. Infrared (IR) spectroscopy validates the presence of hydroxyl (-OH, ~3200 cm⁻¹) and amide carbonyl (C=O, ~1650 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) provides molecular ion verification (e.g., [M+H]+ at m/z 378.07) .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer : Initial screening involves in vitro assays against bacterial/fungal strains (e.g., E. coli, S. aureus, C. albicans) using broth microdilution (MIC values). Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK-293), with IC₅₀ calculations. Dose-response curves (0.1–100 µM) identify bioactive concentrations .

Advanced Research Questions

Q. How can conflicting bioactivity data between studies be resolved?

  • Methodological Answer : Discrepancies often arise from impurities, assay protocols, or cell line variability. Mitigation strategies include:

  • Purity Validation : HPLC with UV/ELSD detection.
  • Assay Standardization : Use of reference compounds (e.g., ciprofloxacin for antimicrobial assays).
  • Orthogonal Assays : Confirm results via fluorescence-based enzymatic inhibition or SPR binding studies .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer : To enhance solubility and bioavailability:

  • Prodrug Design : Esterification of the hydroxyl group (e.g., acetyl or phosphate esters).
  • Nanoparticle Encapsulation : Use of PLGA nanoparticles (size: 100–200 nm, PDI <0.2) for sustained release.
  • Metabolic Stability : Incubation with liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. How does the compound interact with specific biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Computational docking (AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2) or β-lactamases. Experimental validation includes:

  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values).
  • Enzyme Inhibition Assays : Monitor activity via colorimetric substrates (e.g., nitrocefin for β-lactamase).
  • Mutagenesis Studies : Identify critical residues (e.g., Ala-scanning of binding pockets) .

Q. What advanced synthetic strategies improve stereochemical purity in derivatives?

  • Methodological Answer : Chiral resolution via HPLC with amylose-based columns (e.g., Chiralpak IA). Asymmetric synthesis employs Evans auxiliaries or organocatalysts (e.g., L-proline) for enantioselective amide bond formation. Dynamic kinetic resolution (DKR) using lipases (e.g., CAL-B) achieves >99% ee .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.